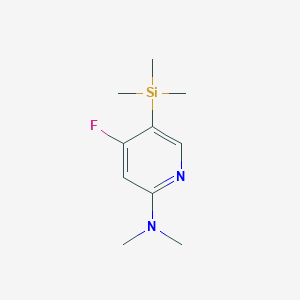

(4-Fluoro-5-trimethylsilanyl-pyridin-2-YL)-dimethyl-amine

Description

(4-Fluoro-5-trimethylsilanyl-pyridin-2-YL)-dimethyl-amine is a pyridine derivative featuring three distinct substituents:

- A fluorine atom at position 4, which enhances electron-withdrawing effects and influences intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces).

- A dimethylamine group at position 2, contributing to basicity and solubility in polar solvents.

Its unique substitution pattern distinguishes it from conventional pyridine-based compounds, warranting comparative analysis with similar structures.

Properties

IUPAC Name |

4-fluoro-N,N-dimethyl-5-trimethylsilylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2Si/c1-13(2)10-6-8(11)9(7-12-10)14(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHUTDHCBMYMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=C1)F)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki–Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine precursor. The reaction conditions usually require a palladium catalyst and a base, often conducted in an organic solvent under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of cost-effective reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Production of reduced pyridine derivatives.

Substitution: Introduction of various functional groups at the pyridine ring.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in drug discovery and development.

Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Pyridine/Pyrimidine Derivatives

Structural and Functional Insights

Substituent Effects

- Fluorine vs. Trifluoromethyl (CF₃): The 4-fluoro group in the target compound offers moderate electron-withdrawing effects compared to CF₃ in and , which significantly alter π-π stacking and binding affinity in kinase domains .

- Trimethylsilanyl (TMS) vs.

- Dimethylamine vs. Morpholino/Methanesulfonyl: The dimethylamine group provides weaker basicity (pKa ~8–9) compared to morpholino (pKa ~6–7) or methanesulfonyl groups, influencing solubility and cellular uptake .

Challenges and Opportunities

- Metabolic Stability: The TMS group may render the compound susceptible to oxidative metabolism, unlike CF₃ or morpholino groups, which are more metabolically inert .

- Synthetic Complexity: Introducing TMS requires stringent anhydrous conditions, contrasting with simpler halogenation or sulfonylation steps in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.